Cas no 1805528-36-2 (4,5-Bis(trifluoromethyl)-2-formylbenzamide)

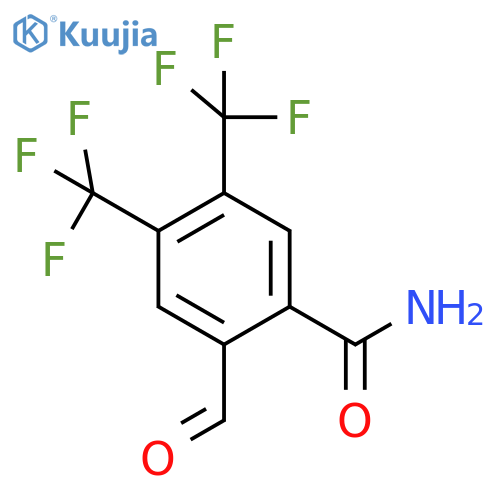

1805528-36-2 structure

商品名:4,5-Bis(trifluoromethyl)-2-formylbenzamide

CAS番号:1805528-36-2

MF:C10H5F6NO2

メガワット:285.142623662949

CID:4964052

4,5-Bis(trifluoromethyl)-2-formylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4,5-Bis(trifluoromethyl)-2-formylbenzamide

-

- インチ: 1S/C10H5F6NO2/c11-9(12,13)6-1-4(3-18)5(8(17)19)2-7(6)10(14,15)16/h1-3H,(H2,17,19)

- InChIKey: CPOACCMROSOMAW-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(N)=O)C(C=O)=CC=1C(F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 285.02244737 g/mol

- どういたいしつりょう: 285.02244737 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.2

- ぶんしりょう: 285.14

- 疎水性パラメータ計算基準値(XlogP): 2

4,5-Bis(trifluoromethyl)-2-formylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014000728-1g |

4,5-Bis(trifluoromethyl)-2-formylbenzamide |

1805528-36-2 | 97% | 1g |

1,564.50 USD | 2021-06-22 |

4,5-Bis(trifluoromethyl)-2-formylbenzamide 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

1805528-36-2 (4,5-Bis(trifluoromethyl)-2-formylbenzamide) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量